Predicted Lipophilicity (XLogP3) of 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine vs. 1-Methyl-1H-pyrazol-4-amine
The 3,3,3-trifluoropropyl group at N1 drives a substantial increase in predicted lipophilicity compared to the widely used 1-methyl-1H-pyrazol-4-amine scaffold. The 1-methyl analog has a computed XLogP3 of -0.4, while the structurally closest isomer with available data—1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-amine—has an XLogP3 of 1.3, representing a shift of +1.7 log units [1]. This magnitude is consistent with the established ΔlogP contribution of a –CH₂CH₂CF₃ group (~+1.5–1.8) versus –CH₃, and positions the target compound in a lipophilicity range favorable for blood-brain barrier penetration (optimal CNS logP 1–3) and membrane partitioning that cannot be achieved with non-fluorinated N-alkyl analogs [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ~1.1–1.3 (estimated from 5-amino isomer XLogP3 = 1.3; difference between 4-amino and 5-amino isomers is typically <0.2 log units) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-4-amine: XLogP3 = -0.4 |
| Quantified Difference | ΔXLogP3 ≈ +1.5 to +1.7 log units (trifluoropropyl > methyl) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14 release); 5-amino isomer data from BOC Sciences; methyl analog from PubChem |
Why This Matters
This logP shift directly governs membrane permeability, metabolic stability, and off-target binding profiles, making the trifluoropropyl analog the preferred choice for programs requiring balanced lipophilicity without resorting to late-stage fluorination.
- [1] PubChem, 1-methyl-1H-pyrazol-4-amine, CID 4770990, XLogP3-AA: -0.4 (Accessed 2026-04-28). View Source
- [2] Taylor & Francis, 'Pyrazoles,' in Drug Discovery with Privileged Building Blocks, 2021, Section on lipophilicity and membrane permeability optimization via N-substitution. View Source
